3-(4-Methoxyphenyl)oxetan-3-ol
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Overview
Description
3-(4-Methoxyphenyl)oxetan-3-ol is a chemical compound with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.2 g/mol . This compound features an oxetane ring, which is a four-membered cyclic ether, substituted with a methoxyphenyl group at the third position. The presence of the oxetane ring imparts unique chemical properties, making it an interesting subject for research in various scientific fields .
Mechanism of Action
Target of Action
Oxetanes, the class of compounds to which 3-(4-methoxyphenyl)oxetan-3-ol belongs, are known to interact with various biological targets due to their high polarity, low molecular weight, and non-planar features .
Mode of Action
It’s known that oxetanes can be accessed from corresponding carbonyl compounds through initial formation of an epoxide followed by ring opening . This suggests that this compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Oxetanes are known to be involved in various biochemical processes due to their ability to mimic the carbonyl group .
Pharmacokinetics
Oxetanes are generally known for their high polarity and low molecular weight, which can influence their absorption and distribution in the body .
Result of Action
Oxetanes are known to have various biological activities, suggesting that this compound may have similar effects .
Action Environment
The stability and reactivity of oxetanes can be influenced by factors such as temperature and ph .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)oxetan-3-ol typically involves the alkylation of alcohols with 3-aryl-oxetanols using Brønsted acid catalysis . This method avoids the use of strong bases and halide alkylating agents, making it a more environmentally friendly approach. The reaction conditions generally involve the use of simple alcohols as nucleophiles and Brønsted acids as catalysts to maintain the integrity of the oxetane ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scalable versions of the synthetic routes mentioned above. Industrial processes would focus on optimizing reaction conditions to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Methoxyphenyl)oxetan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxetane ring into more stable structures.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or other transition metals.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of various substituted oxetane derivatives.
Scientific Research Applications
3-(4-Methoxyphenyl)oxetan-3-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
- 3-(4-Methoxyphenyl)-3-oxetanol
- 3-(4-Methoxyphenyl)oxetan-2-ol
- 3-(4-Methoxyphenyl)oxetan-4-ol
Uniqueness: 3-(4-Methoxyphenyl)oxetan-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methoxy group at the para position of the phenyl ring enhances its stability and reactivity compared to other similar compounds .
Properties
IUPAC Name |
3-(4-methoxyphenyl)oxetan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-12-9-4-2-8(3-5-9)10(11)6-13-7-10/h2-5,11H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYOCRYGTYCMGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(COC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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